Wilfolic acid C

Description

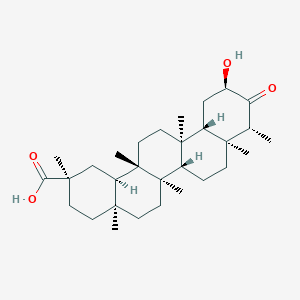

Wilfolic acid C (CAS: 44559659) is a triterpenoid compound isolated from Heracleum sphondylium, a plant species known for its diverse secondary metabolites. Structurally, it features a pentacyclic triterpene backbone with a ketone group and hydroxyl substituents (molecular formula: C₃₀H₄₈O₄; molecular weight: 472.70 g/mol) . Its biosynthesis involves cyclization of squalene precursors, a common pathway for triterpenoids.

Properties

CAS No. |

158629-70-0 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2R,4aS,6aS,6aR,6bS,8aS,9R,11R,12aS,14aS,14bR)-11-hydroxy-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18-23(32)19(31)16-21-27(18,4)9-8-20-28(21,5)13-15-30(7)22-17-26(3,24(33)34)11-10-25(22,2)12-14-29(20,30)6/h18-22,31H,8-17H2,1-7H3,(H,33,34)/t18-,19+,20-,21+,22+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

KVLFXTHBJNNYDP-KWDXJSKJSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C)O |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Wilfolic acid C involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the pentacyclic structure. Industrial production methods often involve the extraction of the compound from natural sources, such as the Tripterygium plant, using solvents like ethanol or methanol .

Chemical Reactions Analysis

Wilfolic acid C undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can convert ketones to alcohols.

Scientific Research Applications

Wilfolic acid C has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties, making it a valuable tool in biological research.

Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes

Mechanism of Action

Wilfolic acid C exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This activity is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound also interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | This compound | Ursolic Acid | Triptotriterpenic Acid A |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₈O₄ | C₃₀H₄₈O₃ | C₃₀H₄₈O₄ |

| Molecular Weight (g/mol) | 472.70 | 456.70 | 472.70 |

| Functional Groups | Ketone, hydroxyl | Hydroxyl, carboxylic acid | Hydroxyl, ketone |

| Source | Heracleum sphondylium | Apples, rosemary | Uncaria species |

| Solubility (in water) | Low | Low | Low |

Key Observations :

- Structural Similarities : All three compounds share a pentacyclic backbone but differ in functional groups. Ursolic acid lacks a ketone group but has a carboxylic acid moiety, enhancing its polarity slightly compared to this compound .

- Molecular Weight : this compound and triptotriterpenic acid A have identical molecular weights, suggesting similar metabolic stability .

Pharmacological Activities

| Activity | This compound | Ursolic Acid | Triptotriterpenic Acid A |

|---|---|---|---|

| Anti-Inflammatory | Moderate (in vitro) | High (IC₅₀: 10 μM) | Not reported |

| Antioxidant | Low (DPPH assay) | High (EC₅₀: 25 μM) | Moderate |

| Cytotoxicity | IC₅₀: 50 μM (HeLa cells) | IC₅₀: 30 μM (HeLa cells) | IC₅₀: 45 μM (MCF-7 cells) |

Key Observations :

- Ursolic Acid exhibits superior anti-inflammatory and antioxidant activities due to its carboxylic acid group, which enhances interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.